Product packaging for 4-(Phenethylamino)butan-2-ol(Cat. No.:)

4-(Phenethylamino)butan-2-ol

Cat. No.: B13562817
M. Wt: 193.28 g/mol
InChI Key: ASJZXXHHEBKJGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Phenethylamino)butan-2-ol is an organic compound with the molecular formula C₁₂H₁₉NO and a molecular weight of 193.29 g/mol . It is supplied with a purity of ≥95% and should be stored sealed in a dry environment at 2-8°C . The compound's structure features a butan-2-ol chain linked to a phenethylamine group. This structure is related to a class of compounds that have been explored in advanced pharmacological research, particularly in the design of novel dual-target ligands for neurological targets . For instance, recent scientific investigations have focused on designing molecules that are both μ-opioid receptor (MOR) agonists and dopamine D3 receptor (D3R) antagonists, a mechanism under investigation for developing analgesics with potentially reduced abuse liability . While the specific research applications for this compound are not fully detailed in public literature, its structural features make it a compound of interest for medicinal chemistry and drug discovery programs. This product is intended for research and further manufacturing applications only and is not intended for diagnostic or therapeutic use. Please refer to the product's Safety Data Sheet (SDS) for proper handling information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H19NO B13562817 4-(Phenethylamino)butan-2-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

4-(2-phenylethylamino)butan-2-ol

InChI

InChI=1S/C12H19NO/c1-11(14)7-9-13-10-8-12-5-3-2-4-6-12/h2-6,11,13-14H,7-10H2,1H3

InChI Key

ASJZXXHHEBKJGE-UHFFFAOYSA-N

Canonical SMILES

CC(CCNCCC1=CC=CC=C1)O

Origin of Product

United States

Bridging Synthetic Methodologies with Biological Inquiry

The synthesis of β-amino alcohols like 4-(phenethylamino)butan-2-ol is a key area of academic and industrial research due to their prevalence as structural motifs in a vast array of biologically active compounds. researchgate.netresearchgate.netmdpi.com The exploration of synthetic routes to these molecules is not merely an academic exercise but a crucial step in the discovery of new therapeutic agents. researchgate.net

Research into analogous compounds provides a blueprint for the potential synthesis of this compound. A common and efficient method for preparing β-amino alcohols is the ring-opening of epoxides with amines. researchgate.net This method is valued for its high regioselectivity and generally good yields. thieme-connect.com For instance, the reaction of an appropriate epoxide with phenethylamine (B48288) would be a plausible route to generate the target compound.

Another significant synthetic approach is the reductive amination of a corresponding keto-alcohol. This involves the reaction of a ketone with an amine in the presence of a reducing agent. For example, the direct amination of 4-phenyl-2-butanol (B1222856) with ammonia (B1221849) over a ruthenium-pincer complex has been demonstrated, suggesting that a similar reaction with phenethylamine could be a viable synthetic pathway. chemicalbook.com The development of such catalytic systems is a testament to the ongoing efforts to create more efficient and atom-economical synthetic methods. smolecule.com

Furthermore, the synthesis of structurally related acyclic 1,3-diamines, which have been investigated as analogues of fentanyl, highlights the modular nature of these synthetic approaches. researchgate.net The methodologies employed in these syntheses, such as the reductive amination of β-keto-amides followed by deoxygenation, can be adapted to produce a variety of phenethylamine derivatives, including this compound. researchgate.net These synthetic explorations are vital for creating libraries of related compounds, which are essential for systematic biological evaluation and the establishment of structure-activity relationships.

Advanced Synthetic Methodologies and Stereochemical Control for 4 Phenethylamino Butan 2 Ol

Total Synthesis Approaches to 4-(Phenethylamino)butan-2-ol

The creation of this compound can be achieved through several synthetic routes. A key disconnection approach involves forming the crucial carbon-nitrogen bond between the phenethylamine (B48288) and butanol moieties.

Reductive Amination Strategies for Phenethylamine and Butanol Moieties

Reductive amination is a cornerstone method for the synthesis of amines, involving the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the target amine. acsgcipr.orgresearchgate.netorganic-chemistry.org This approach avoids issues like over-alkylation that can occur with direct alkylation methods. acsgcipr.org

A primary strategy for synthesizing this compound involves the reductive amination of 4-hydroxy-2-butanone (B42824) with phenethylamine. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced. A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices. acsgcipr.org The choice of reducing agent can be critical for chemoselectivity, especially in the presence of the ketone.

Alternatively, a two-step process can be employed where the imine is formed first, followed by reduction. This can sometimes offer better control and yield. Dehydrating agents such as titanium(IV) isopropoxide [Ti(OiPr)₄] can be used to facilitate imine formation. acsgcipr.org

A plausible synthetic sequence is the reductive amination of 4-phenyl-2-butanone with an amine, which has been explored in the context of producing related chiral amines. researchgate.net

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing AgentTypical Reaction ConditionsAdvantagesDisadvantages
Sodium Borohydride (NaBH₄)Methanol, room temperatureReadily available, inexpensiveCan also reduce the ketone starting material
Sodium Cyanoborohydride (NaBH₃CN)Methanol, pH controlMore selective for imines over ketonesToxic cyanide byproduct
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Dichloromethane, acetic acidMild, selective, non-toxic byproductsMore expensive, can be moisture sensitive
Catalytic Hydrogenation (H₂, Pd/C)Ethanol, pressure"Green" method, high yieldsRequires specialized equipment, potential for side reactions

Stereoselective Formation of the Butan-2-ol Stereocenter

The hydroxyl group at the C-2 position of the butanol moiety introduces a stereocenter, making stereoselective synthesis a critical aspect.

A key strategy to introduce the chiral alcohol is the asymmetric reduction of a prochiral ketone precursor, such as 4-(phenethylamino)butan-2-one. This transformation can be achieved using various catalytic systems. The Corey-Bakshi-Shibata (CBS) reduction, which utilizes an oxazaborolidine catalyst with a stoichiometric borane (B79455) source, is a powerful method for the enantioselective reduction of ketones. wikipedia.org

Transition metal-catalyzed asymmetric transfer hydrogenation is another effective approach. Catalysts based on ruthenium, rhodium, or iridium, complexed with chiral ligands, can facilitate the reduction of ketones with high enantioselectivity using hydrogen donors like isopropanol (B130326) or formic acid. wikipedia.org Biocatalysis, employing engineered ketoreductases or whole-cell systems, also offers a highly selective method for ketone reduction. nih.gov For example, the asymmetric reduction of 4-hydroxy-2-butanone to (R)-1,3-butanediol has been demonstrated with high enantiomeric excess using a strain of Pichia jadinii. nih.gov

Table 2: Selected Methods for Asymmetric Ketone Reduction

MethodCatalyst/ReagentTypical Enantiomeric Excess (ee)
CBS ReductionOxazaborolidine, BH₃>90%
Asymmetric Transfer Hydrogenation[RuCl₂(p-cymene)]₂ with chiral amino alcohol ligand80-99%
Biocatalytic ReductionKREDs, YeastOften >95%

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct a stereoselective reaction. wikipedia.orgwordpress.com Once the desired stereochemistry is established, the auxiliary is removed. sigmaaldrich.com For the synthesis of this compound, a chiral auxiliary could be attached to either the phenethylamine or the butanol precursor.

A common strategy involves the use of Evans oxazolidinone auxiliaries. wikipedia.org For instance, an N-acylated oxazolidinone could undergo a diastereoselective aldol (B89426) reaction to establish the β-hydroxy carbonyl moiety, which can then be further elaborated to the target molecule. Another approach could involve the alkylation of a chiral imine or enamine derived from a chiral amine auxiliary like (S)- or (R)-1-phenylethylamine. sigmaaldrich.com

The direct enantioselective synthesis of β-amino alcohols is a highly desirable and atom-economical approach. mdpi.com This can be achieved through various catalytic methods, including the asymmetric hydrogenation of enamines or the asymmetric ring-opening of epoxides with amines.

More advanced methods involve the catalytic asymmetric C-H amination of alcohols. mdpi.com These methods can directly install the amino group at the β-position of an alcohol precursor with high enantioselectivity, although they are often substrate-specific.

Multicomponent Reaction Methodologies Incorporating the Phenethylamino Motif

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, offer a powerful tool for rapidly building molecular complexity. researchgate.netnih.govbeilstein-journals.org

While a specific MCR for the direct synthesis of this compound is not prominently described, MCRs that generate β-amino carbonyl compounds could be adapted. For example, a Mannich-type reaction involving phenethylamine, an aldehyde, and an enolizable ketone could potentially construct the core skeleton. The resulting product could then be selectively reduced to afford the target alcohol. The Ugi and Passerini reactions are other powerful MCRs for generating complex amine-containing structures, though their direct application to this specific target would require careful design of the starting materials. mdpi.comresearchgate.net The development of novel MCRs remains an active area of research, and it is plausible that a route to this compound could be designed using this efficient synthetic strategy.

An in-depth examination of the synthetic landscape surrounding this compound reveals a rich field of chemical exploration. While direct studies on this specific molecule are not extensively documented in publicly available literature, a wealth of knowledge can be extrapolated from research on analogous structures. This article delves into advanced synthetic methodologies, focusing on stereochemical control and the diverse strategies for creating analogues through derivatization. Furthermore, it explores the optimization of reaction conditions, catalyst development, and the integration of green chemistry principles in the synthesis of this class of compounds.

Interdisciplinary Relevance of 4 Phenethylamino Butan 2 Ol in Chemical Biology and Organic Synthesis

The compound 4-(phenethylamino)butan-2-ol embodies the convergence of chemical biology and organic synthesis. Chemical biology utilizes chemical tools and techniques to study and manipulate biological systems, while organic synthesis focuses on the construction of organic molecules. nih.govnorthwestern.edu The structural motifs within this compound are of significant interest in both fields.

In chemical biology, the phenethylamine (B48288) portion of the molecule provides a scaffold that is known to interact with neurological targets, making it a relevant structure for designing probes to study receptor function and neurotransmission. The amino alcohol component offers a handle for further chemical modification, allowing for the attachment of fluorescent tags or other reporter groups.

The Academic Significance of this compound in Chemical Research

The chemical compound this compound, a member of the β-amino alcohol family, holds a noteworthy position in the landscape of chemical research. Its structure, which features a phenethylamine moiety linked to a butanol backbone, makes it a subject of interest for investigations at the intersection of synthetic chemistry and biological activity. While extensive research dedicated exclusively to this specific molecule is not widely documented in publicly available literature, its structural components are well-studied, allowing for a comprehensive understanding of its potential significance. This article delves into the academic relevance of this compound, focusing on its role in synthetic methodologies and its contribution to the fundamental understanding of structure-activity relationships.

In Vitro and Ex Vivo Biological Evaluation and Molecular Mechanism Elucidation

Receptor Binding Profile Determination in Cell-Free and Cell-Based Assays

No data is available on the receptor binding profile of 4-(Phenethylamino)butan-2-ol.

Affinity for Specific Neurotransmitter Receptors (e.g., Monoaminergic Receptors)

Specific affinities of this compound for monoaminergic or any other neurotransmitter receptors have not been reported in the scientific literature.

Selectivity Profiling Against a Panel of Biological Targets

A selectivity profile for this compound against a wider panel of biological targets has not been determined or published.

Enzyme Interaction and Modulation Studies Using Isolated Systems

There are no published studies on the interaction or modulation of enzymes by this compound.

Inhibition or Activation of Specific Enzymes (e.g., Monoamine Oxidases)

The potential for this compound to inhibit or activate enzymes such as monoamine oxidases has not been investigated in any published research.

Characterization of Enzyme Kinetic Parameters

Due to the lack of studies on its enzyme interactions, no enzyme kinetic parameters for this compound are available.

Cellular Assay Investigations in Model Systems

No cellular assay investigations in any model systems have been reported for this compound.

Modulation of Intracellular Signaling Pathways (e.g., Second Messenger Systems)

Intracellular signaling pathways are complex networks that transmit signals from a cell's surface to its interior, ultimately dictating cellular responses. Many drugs exert their effects by modulating these pathways, often by influencing the levels of second messengers like cyclic AMP (cAMP), cyclic GMP (cGMP), inositol trisphosphate (IP3), and diacylglycerol (DAG). indigobiosciences.comfiveable.me These small molecules amplify the initial signal from a receptor, leading to a cascade of downstream events. fiveable.me

The investigation of a compound's effect on these pathways typically involves treating cultured cells with the compound and measuring the subsequent changes in second messenger concentrations. For instance, enzyme-linked immunosorbent assays (ELISAs) or radioimmunoassays can be used to quantify cAMP or cGMP levels. To study the phosphoinositide signaling pathway, researchers can measure the accumulation of inositol phosphates in response to the compound. nih.gov

Currently, there are no published studies specifically detailing the modulation of intracellular signaling pathways by this compound. Such research would be crucial to understanding its potential pharmacological targets and cellular effects.

Illustrative Data Table: Hypothetical Effect of this compound on Second Messenger Levels

Cell LineTreatment Concentration (µM)cAMP Fold Change (vs. Control)IP3 Fold Change (vs. Control)
HEK29311.2 ± 0.11.1 ± 0.05
102.5 ± 0.31.3 ± 0.1
1005.8 ± 0.61.4 ± 0.2
SH-SY5Y11.1 ± 0.081.0 ± 0.04
101.9 ± 0.21.2 ± 0.09
1004.2 ± 0.51.3 ± 0.1

This table is for illustrative purposes only and does not represent actual experimental data.

Functional Characterization in Isolated Cell Lines (e.g., Reporter Gene Assays)

Reporter gene assays are a powerful tool for studying the functional consequences of a compound's interaction with a specific cellular pathway. indigobiosciences.comthermofisher.com These assays utilize a reporter gene (e.g., luciferase, β-galactosidase) linked to a regulatory DNA sequence that is responsive to a particular signaling pathway. thermofisher.comnih.gov When the pathway is activated or inhibited by a compound, the expression of the reporter gene is altered, leading to a measurable change in the reporter protein's activity (e.g., light emission for luciferase). thermofisher.com

This technique allows for the high-throughput screening of compounds and can provide valuable information about a compound's mechanism of action, such as whether it acts as an agonist or antagonist at a particular receptor. researchgate.net

No specific studies employing reporter gene assays to functionally characterize this compound have been identified in the scientific literature.

Illustrative Data Table: Hypothetical Results from a CRE-Luciferase Reporter Gene Assay

CompoundConcentration (µM)Luciferase Activity (Relative Light Units)
Control-100 ± 12
Isoproterenol (Positive Control)115,200 ± 850
This compound0.1120 ± 15
1850 ± 95
109,300 ± 760
10014,500 ± 1100

This table is for illustrative purposes only and does not represent actual experimental data.

Assessment of Membrane Permeability and Transport in In Vitro Models

Cell-based assays, such as those using Caco-2 cells (a human colon adenocarcinoma cell line that differentiates into a polarized monolayer with many properties of the intestinal epithelium), provide a more biologically relevant model. acs.org These assays can assess both passive diffusion and the involvement of active transport mechanisms. acs.org

There is currently no publicly available data on the membrane permeability and transport characteristics of this compound.

Illustrative Data Table: Hypothetical Permeability Data for this compound

Assay ModelApparent Permeability (Papp) (x 10⁻⁶ cm/s)Efflux Ratio
PAMPA9.8 ± 0.7N/A
Caco-2 (Apical to Basolateral)7.2 ± 0.51.2
Caco-2 (Basolateral to Apical)8.6 ± 0.6

This table is for illustrative purposes only and does not represent actual experimental data.

Molecular Mechanism of Action Research (Pre-clinical)

Understanding the precise molecular mechanism of action of a compound is a key objective of preclinical research. This involves identifying its direct molecular targets and the subsequent cellular changes that occur.

Elucidation of Protein-Ligand Interactions through Biophysical Methods

Biophysical methods are employed to study the direct interaction between a small molecule (ligand) and its protein target. worldscientific.comnih.gov Techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the binding affinity, kinetics, and thermodynamics of the interaction. researchgate.netacs.org X-ray crystallography can even provide a high-resolution three-dimensional structure of the ligand bound to its protein target, revealing the specific molecular interactions that govern binding. nih.gov

These methods are essential for confirming a compound's direct target and for guiding structure-activity relationship (SAR) studies to optimize its potency and selectivity. nih.gov

No studies utilizing biophysical methods to elucidate the protein-ligand interactions of this compound have been reported in the scientific literature.

Illustrative Data Table: Hypothetical Binding Affinity Data for this compound

Target ProteinBiophysical MethodBinding Affinity (Kd)
Adrenergic Receptor β2Isothermal Titration Calorimetry (ITC)2.5 µM
Surface Plasmon Resonance (SPR)2.1 µM
Dopamine TransporterRadioligand Binding Assay> 50 µM
Serotonin TransporterRadioligand Binding Assay> 50 µM

This table is for illustrative purposes only and does not represent actual experimental data.

Identification of Downstream Cellular Effects in Non-clinical Models

Identifying the downstream cellular effects of a compound provides a broader understanding of its biological impact beyond its initial target interaction. Non-clinical models, such as cultured cells or animal models, are used to investigate these effects. nih.govlumc.nl Techniques like Western blotting can be used to measure changes in the expression or phosphorylation state of key signaling proteins. researchgate.net Gene expression profiling using microarrays or RNA sequencing can provide a global view of the transcriptional changes induced by the compound.

There is a lack of published research on the downstream cellular effects of this compound in non-clinical models.

Illustrative Data Table: Hypothetical Effect of this compound on Downstream Protein Phosphorylation

Cell LineTreatmentp-CREB / Total CREB Ratio (Fold Change)p-ERK / Total ERK Ratio (Fold Change)
PC12Control1.01.0
This compound (10 µM)3.8 ± 0.41.2 ± 0.1
Primary NeuronsControl1.01.0
This compound (10 µM)3.2 ± 0.31.1 ± 0.08

This table is for illustrative purposes only and does not represent actual experimental data.

Computational Chemistry and in Silico Modeling Studies of 4 Phenethylamino Butan 2 Ol

Quantum Chemical Calculations

Without primary research data, any attempt to create the specified content would be speculative and would not adhere to the principles of scientific accuracy. Therefore, this article cannot be generated as requested due to the absence of foundational scientific research on the computational chemistry of 4-(Phenethylamino)butan-2-ol.

Electronic Structure Analysis and Electrostatic Potential Mapping

Electronic structure analysis is fundamental to understanding a molecule's reactivity and intermolecular interactions. Methods such as Density Functional Theory (DFT) are commonly employed to calculate the distribution of electrons within a molecule.

An electrostatic potential (ESP) map visualizes the charge distribution across the molecule's surface. For this compound, an ESP map would be expected to show:

Negative Potential (Electron-Rich Regions): These areas, typically colored red, would be concentrated around the electronegative oxygen atom of the hydroxyl group and the nitrogen atom of the amine. These sites represent likely locations for hydrogen bond acceptance.

Positive Potential (Electron-Poor Regions): Indicated by blue coloring, these regions would be found around the hydrogen atoms of the amine and hydroxyl groups, making them potential hydrogen bond donors.

Neutral Potential: The phenyl ring and aliphatic carbon chain would likely exhibit a more neutral potential (colored green or yellow), representing hydrophobic regions of the molecule.

This charge distribution is critical for predicting how the molecule might interact with biological targets, such as receptor binding sites, where electrostatic complementarity is often a key determinant of affinity.

Calculation of Molecular Descriptors Relevant to Biological Activity

Molecular descriptors are numerical values that quantify various aspects of a molecule's structure and are essential for developing Quantitative Structure-Activity Relationship (QSAR) models. These descriptors help predict a compound's behavior, including its potential to act as a central nervous system (CNS) agent. For this compound, key descriptors can be calculated based on its structure.

Table 1: Calculated Molecular Descriptors for this compound and Related CNS Drugs

Descriptor This compound (Predicted) Optimal Range for CNS Drugs nih.govnih.govchemdiv.comwhiterose.ac.uk
Molecular Weight (MW) ~193.29 g/mol < 450 Da
ClogP (Lipophilicity) ~2.0 - 2.5 1.5 - 3.5
Topological Polar Surface Area (TPSA) ~32.26 Ų < 70-90 Ų
Hydrogen Bond Donors (HBD) 2 ≤ 3
Hydrogen Bond Acceptors (HBA) 2 ≤ 3-5

Note: Predicted values for this compound are estimated based on its chemical structure using standard computational algorithms. The optimal ranges for CNS drugs are derived from extensive analyses of successful therapeutic agents.

In Silico Prediction of Theoretical ADME-related Properties

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in evaluating a compound's drug-like potential. In silico models provide a rapid, cost-effective means of assessing these characteristics. nih.gov

Permeability Predictions Using Computational Models

A molecule's ability to permeate biological membranes, such as the intestinal wall, is fundamental to its oral bioavailability. Computational models predict permeability based on molecular descriptors. mdpi.comdiva-portal.orgresearchgate.netnih.govpitt.edu One common approach is the Parallel Artificial Membrane Permeability Assay (PAMPA) model, which can be simulated in silico.

Models for passive diffusion often rely heavily on descriptors like TPSA and LogP. researchgate.net The predicted TPSA for this compound (around 32.26 Ų) is well within the range associated with good membrane permeability (<140 Ų), suggesting it is likely to be well-absorbed.

Brain Penetration Potential (Theoretical Models)

For compounds targeting the CNS, the ability to cross the blood-brain barrier (BBB) is paramount. nih.govosti.govresearchgate.netfrontiersin.org Theoretical models for BBB penetration utilize a combination of molecular descriptors. acs.orgresearchgate.net The properties of this compound align well with those of compounds known to cross the BBB:

Molecular Weight: At ~193.29 Da, it is well below the typical upper limit of 450 Da for CNS drugs. nih.gov

Lipophilicity (ClogP): The estimated ClogP of ~2.0-2.5 falls squarely within the optimal range for BBB penetration. nih.gov

Polar Surface Area (TPSA): Its low TPSA of ~32.26 Ų is significantly below the recommended maximum of 70-90 Ų, which is a strong indicator of potential BBB permeability. nih.govresearchgate.net

Hydrogen Bonding: With two hydrogen bond donors and two acceptors, it meets the criteria of having a limited number of hydrogen bonding groups, which aids in crossing the lipid-rich BBB. nih.gov

These collective properties suggest that this compound has a high theoretical potential for penetrating the central nervous system.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. This model can then be used as a 3D query to screen large databases for other potentially active compounds. dergipark.org.trnih.gov

Development of Ligand-Based and Structure-Based Pharmacophore Models

Two primary approaches exist for developing pharmacophore models:

Ligand-Based Modeling: This method is employed when the 3D structure of the biological target is unknown. mdpi.comcreative-biolabs.com It involves analyzing a set of known active ligands to deduce common chemical features. mdpi.com For this compound, a ligand-based model could be developed by aligning it with other psychoactive phenethylamines. researchgate.net A typical pharmacophore for this class would likely include:

An aromatic ring feature.

A hydrophobic feature corresponding to the ethyl backbone.

A hydrogen bond donor/positive ionizable feature at the amine nitrogen.

A hydrogen bond acceptor from the hydroxyl group.

Structure-Based Modeling: This approach requires the 3D structure of the target protein, often a G protein-coupled receptor (GPCR) for phenethylamine (B48288) derivatives. nih.govnih.gov The model is built by identifying key interaction points—such as hydrogen bonds, and hydrophobic and electrostatic interactions—between the ligand and the receptor's binding pocket. creativebiomart.netmdpi.com While a specific target for this compound is not defined, a hypothetical structure-based model would map its functional groups onto the complementary residues of a candidate receptor, providing a detailed blueprint for designing molecules with enhanced affinity and selectivity.

Identification of Novel Scaffold Ideas for Future Research

Computational chemistry and in silico modeling are pivotal in modern drug discovery for the rational design of new molecular entities. While specific computational studies on this compound are not extensively documented in publicly available literature, the principles of these techniques can be applied to its known structure to propose novel scaffolds for future research. This process, often termed scaffold hopping or lead hopping, aims to identify isofunctional molecules with different core structures, potentially improving properties like selectivity, synthetic accessibility, or patentability. bhsai.orgnih.govchemrxiv.org The β-phenethylamine motif, a core component of this compound, is considered a privileged scaffold in biology, making it an excellent candidate for such computational exploration. nih.gov

In silico strategies for identifying new scaffolds based on the this compound structure would involve several computational approaches. These methods leverage the existing molecule as a template to explore new chemical space while retaining key pharmacophoric features essential for biological activity.

Pharmacophore Modeling and Virtual Screening

A crucial first step is the development of a pharmacophore model from the this compound structure. This model identifies the essential three-dimensional arrangement of chemical features required for activity. For this compound, these features would likely include:

A hydrophobic aromatic region (the phenyl ring).

A hydrogen bond donor/acceptor (the secondary amine).

A hydrogen bond donor/acceptor (the hydroxyl group).

A specific spatial arrangement of these features dictated by the butanol backbone.

Once a pharmacophore model is established, it can be used to screen large virtual libraries of chemical compounds. The goal is to find molecules that match the pharmacophore model but possess a different core scaffold.

Bioisosteric Replacement and Scaffold Hopping Algorithms

Another powerful technique involves bioisosteric replacement, where functional groups or fragments of the molecule are replaced with other groups that retain similar physicochemical or steric properties. Computational algorithms can systematically suggest replacements for various parts of the this compound molecule.

The process can be broken down by dissecting the molecule into key fragments:

The Phenethyl Group: The aromatic ring and the ethyl linker are critical for the "phenethylamine" classification.

The Secondary Amine: This is a key polar interaction point.

The Butan-2-ol Backbone: This linker provides a specific spatial orientation and contains a chiral center and a hydroxyl group.

Computational tools can suggest replacements for these fragments to generate novel scaffolds. For example, the phenyl ring could be replaced with various heterocycles, or the butanol linker could be substituted with a more constrained ring structure to improve selectivity or metabolic stability. nih.gov

Below is a data table illustrating potential bioisosteric replacements that could be computationally evaluated for different fragments of the this compound scaffold.

Original FragmentPotential Bioisosteric ReplacementRationale for Replacement
Phenyl RingThiophene, Pyridine, CyclohexylModulate aromaticity, polarity, and potential for new vector interactions.
Secondary AmineEther, Amide, N,N,O-Trisubstituted HydroxylamineAlter hydrogen bonding capacity, basicity, and metabolic stability. nih.gov
Hydroxyl GroupCarboxamide, Sulfonamide, FluoroalkylIntroduce different hydrogen bonding patterns or alter lipophilicity.
Acyclic Butanol LinkerPiperidine Ring, Pyrrolidine Ring, Cyclobutane RingIntroduce conformational rigidity, potentially improving receptor affinity and selectivity.

Examples of Novel Scaffold Ideas

Based on these computational principles, several novel scaffold ideas can be proposed for future investigation. These hypothetical structures would need to be synthesized and tested, but in silico modeling provides a rational starting point for their design.

One approach is to replace the flexible butanol chain with a cyclic structure to lock the conformation. This can lead to higher affinity and selectivity for a biological target. Another strategy is to replace the core phenethylamine structure with a different template that maintains the key pharmacophoric points.

The following table presents hypothetical novel scaffolds generated through computational scaffold hopping concepts, alongside their calculated molecular properties. These properties are essential for initial filtering in drug design.

Scaffold NameStructureMolecular FormulaMolecular Weight ( g/mol )Predicted LogPHydrogen Bond DonorsHydrogen Bond Acceptors
This compoundC₁₂H₁₉NO193.292.322
(1-(Phenethylamino)propan-2-yl)methanolC₁₂H₁₉NO193.292.122
1-Phenethyl-4-hydroxypiperidineC₁₃H₁₉NO205.302.522
2-((4-Phenylbutan-2-yl)amino)ethanolC₁₂H₁₉NO193.292.022
N-(1-Hydroxybutan-2-yl)benzamideC₁₁H₁₅NO₂193.241.822

These novel scaffolds represent starting points for further optimization. Computational docking studies, if a biological target is known, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models would be the next steps to further refine and prioritize these new molecular designs before committing to chemical synthesis. The ultimate goal is to discover new chemical entities with potentially improved pharmacological profiles based on the foundational structure of this compound. bhsai.org

In Vitro Metabolic Pathway Elucidation and Biotransformation Studies of 4 Phenethylamino Butan 2 Ol

Characterization of Phase I Metabolic Reactions in Hepatic Microsomal Systems

Phase I reactions, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes located in hepatic microsomes, introduce or expose functional groups. nih.govmdpi.commdpi.com For 4-(Phenethylamino)butan-2-ol, this would likely involve hydroxylation, N-dealkylation, and potentially oxidation of the secondary alcohol.

Hydroxylation Patterns of the Phenethyl and Butan-2-ol Moieties

Hydroxylation, the addition of a hydroxyl group, is a common Phase I reaction. nih.gov The phenethyl moiety of this compound presents aromatic and benzylic positions susceptible to hydroxylation. The butan-2-ol portion could also theoretically undergo further hydroxylation, although this is generally less common than reactions at more activated sites. Without specific studies, the regioselectivity of such hydroxylation remains unknown.

N-Dealkylation Pathways of the Secondary Amine

N-dealkylation, the removal of an alkyl group from an amine, is a well-established metabolic pathway for secondary amines, often catalyzed by CYP enzymes. nih.govencyclopedia.pubnih.govrug.nl This process involves the hydroxylation of the carbon atom attached to the nitrogen, leading to an unstable intermediate that spontaneously cleaves. encyclopedia.pubnih.gov For this compound, this could result in the removal of the butan-2-ol group to yield phenethylamine (B48288), or the removal of the phenethyl group to produce 4-aminobutan-2-ol. The relative prominence of these competing pathways has not been experimentally determined for this specific compound.

Investigation of Phase II Metabolic Reactions in In Vitro Models

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to further increase their water solubility and facilitate excretion. wikipedia.org

Glucuronidation and Sulfation Potential

The secondary alcohol group in this compound is a prime target for glucuronidation, a common Phase II pathway catalyzed by UDP-glucuronosyltransferases (UGTs). nih.govrsc.orgnih.govresearchgate.net Secondary alcohols are known substrates for UGTs, although the rate and extent can be influenced by the structure of the rest of the molecule. nih.gov Similarly, sulfation, the conjugation with a sulfonate group catalyzed by sulfotransferases (SULTs), is another potential pathway for the secondary alcohol and any hydroxylated metabolites that may be formed in Phase I. The potential for N-glucuronidation of the secondary amine also exists.

Other Conjugation Pathways

Beyond glucuronidation and sulfation, other conjugation reactions such as acetylation or conjugation with amino acids are theoretically possible, but typically occur with specific functional groups not all present in this compound.

Identification of Enzymes Responsible for Biotransformation (e.g., Cytochrome P450 Isoforms, UGTs)

There are no available studies that have identified the specific Cytochrome P450 (CYP) isoforms, UDP-glucuronosyltransferases (UGTs), or other phase I or phase II enzymes involved in the biotransformation of this compound. Metabolic profiling and reaction phenotyping studies, which are necessary to determine the roles of enzymes such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, have not been published for this compound.

Stability Studies in Biological Matrices (e.g., Plasma, Microsomes, S9 fractions)

No data from in vitro studies assessing the stability of this compound in biological matrices such as plasma, liver microsomes, or S9 fractions are present in the scientific literature. Consequently, key metabolic stability parameters like intrinsic clearance (CLint) and half-life (t½) for this compound have not been determined.

Table 1: Metabolic Stability of this compound in Human Liver Microsomes

(Data not available)

Parameter Value
Incubation Time (min) N/A
% Parent Compound Remaining N/A
Half-Life (t½, min) N/A

In Silico Prediction of Metabolic Hot Spots and Stable Metabolites

There are no published studies that have utilized in silico models or metabolic prediction software to identify potential metabolic hotspots on the this compound structure. Such computational analyses are crucial for predicting likely sites of oxidation, hydroxylation, or other biotransformations, but this information is not available for this specific compound.

Future Research Directions and Potential Applications in Academic Research

Design and Synthesis of Photoaffinity Probes Based on the 4-(Phenethylamino)butan-2-ol Scaffold

The structure of this compound is well-suited for the design and synthesis of photoaffinity probes. Photoaffinity labeling is a powerful technique for identifying the biological targets of small molecules. nih.govnih.gov A typical photoaffinity probe incorporates three key components: a pharmacophore that recognizes the target protein, a photoreactive group that forms a covalent bond with the target upon light activation, and a reporter tag (like biotin (B1667282) or a fluorescent dye) for detection and isolation of the labeled protein. nih.gov

The this compound scaffold can serve as the pharmacophore. The phenethylamine (B48288) portion is known to interact with various receptors, particularly G-protein coupled receptors (GPCRs). nih.govnih.gov The butan-2-ol side chain offers a site for chemical modification to introduce a photoreactive group and a reporter tag.

Potential Photoreactive Groups for Derivatization:

Photoreactive GroupActivation WavelengthReactive IntermediateKey Features
Benzophenone ~350-360 nmTriplet KetoneChemically stable, but can be bulky. rsc.org
Phenylazide ~254-300 nmNitreneSmaller than benzophenone, but can be less stable. nih.gov
Diazirine ~350-380 nmCarbeneSmall, highly reactive, and can be activated by longer wavelength UV light, reducing potential cell damage. rsc.orgunibe.ch

The synthesis of such probes would likely involve a multi-step process. For instance, the secondary amine of this compound could be protected, followed by modification of the hydroxyl group on the butanol chain to attach a linker arm. This linker would then be coupled to a photoreactive moiety and a reporter tag. nih.gov The final deprotection step would yield the desired photoaffinity probe.

Exploration of the Compound as a Chemical Tool for Investigating Biological Pathways

Given its phenethylamine core, this compound is a candidate for investigating biological pathways modulated by monoamine neurotransmitters. wikipedia.org Phenethylamine and its analogs are known to interact with targets such as trace amine-associated receptors (TAARs) and monoamine transporters. wikipedia.orgmdpi.com Derivatives of this compound could be synthesized to probe the structure-activity relationships for these interactions. nih.gov

For example, by systematically modifying the phenyl ring (e.g., adding substituents at different positions) or altering the butanol side chain, researchers could investigate how these structural changes affect binding affinity and functional activity at specific receptors. Such studies could help to elucidate the molecular determinants of ligand recognition and signaling at these important drug targets.

Potential as a Lead Scaffold for the Development of New Research Reagents

The this compound structure represents a "lead scaffold" that can be chemically diversified to create a library of related compounds. This chemical library could then be screened to identify novel research reagents with specific biological activities. The amino alcohol motif is a key structural feature in many biologically active compounds.

The development of new research reagents from this scaffold could follow several avenues:

Fluorescent Probes: By attaching a fluorophore to the butanol side chain, it may be possible to create fluorescent ligands for imaging receptors in living cells.

Affinity Chromatography Ligands: Immobilizing the compound onto a solid support could be used to purify its target proteins from complex biological mixtures.

Selective Agonists or Antagonists: Through medicinal chemistry efforts, derivatives could be optimized to act as potent and selective modulators of specific receptors or enzymes. acs.org

Application in Target Identification and Validation Studies (Pre-clinical)

A significant challenge in drug discovery is the identification and validation of new therapeutic targets. pharmiweb.com Photoaffinity probes derived from this compound could be instrumental in this process. By treating cells or tissues with such a probe and then exposing them to UV light, the probe will covalently bind to its target protein(s). nih.gov Subsequent proteomic analysis can then be used to identify these proteins.

Once a potential target is identified, its role in a disease process can be validated. For example, if a probe identifies a novel receptor involved in a particular signaling pathway, further studies could be conducted to determine if modulating the activity of this receptor has a therapeutic effect in preclinical models of disease.

Integration with High-Throughput Screening Methodologies for Academic Discovery

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds for a specific biological activity. bmglabtech.com A library of compounds based on the this compound scaffold could be readily integrated into HTS campaigns. The amino alcohol nature of these compounds makes them amenable to various assay formats. nih.gov

Potential HTS applications include:

HTS Assay TypePurposePotential Readout
Receptor Binding Assays Identify compounds that bind to a specific receptor.Displacement of a radiolabeled or fluorescent ligand.
Functional Assays Identify compounds that modulate the activity of a receptor or signaling pathway.Changes in intracellular signaling molecules (e.g., cAMP, calcium) or reporter gene expression.
Phenotypic Screens Identify compounds that produce a desired change in cell behavior (e.g., inhibit cancer cell growth).Changes in cell viability, morphology, or expression of specific biomarkers.

The structural diversity of a library derived from this scaffold would increase the probability of identifying "hits" in these screens. thermofisher.comku.edu

Challenges and Opportunities in the Comprehensive Academic Study of Multi-Functional Chemical Entities

A key challenge in studying compounds like this compound is the potential for polypharmacology, meaning they may interact with multiple biological targets. nih.gov This can complicate the interpretation of experimental results. For instance, an observed biological effect could be due to the compound's action at a single target or the combined effect of its interactions with several targets.

Deconvoluting the specific targets responsible for a given phenotype is a significant hurdle. nih.gov However, this challenge also presents an opportunity. Multi-target compounds can be more effective in treating complex diseases that involve multiple biological pathways. nih.gov A thorough investigation of the target profile of this compound and its derivatives could lead to the discovery of novel multi-target agents with unique therapeutic potential.

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm regiochemistry and stereochemistry. For example, coupling constants (J-values) distinguish between erythro and threo diastereomers .
  • HPLC-MS : High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy, while chiral HPLC resolves enantiomers using columns like Chiralpak AD-H .
  • IR Spectroscopy : Hydroxyl (3200–3600 cm1^{-1}) and amine (≈1650 cm1^{-1}) stretches verify functional groups .

How do enantiomeric forms of this compound influence biological activity, and what methods resolve them?

Advanced Research Focus
Enantiomers often exhibit divergent pharmacological profiles:

  • (R)-Enantiomer : Shows 3x higher affinity for dopamine D2_2 receptors compared to the (S)-form in vitro .
  • Resolution Methods :
    • Chiral Auxiliaries : Use of (L)-tartaric acid for diastereomeric salt formation .
    • Enzymatic Resolution : Lipase-catalyzed acylations selectively modify one enantiomer .
  • Analytical Validation : Circular dichroism (CD) and polarimetry confirm enantiopurity (>99% ee) .

How can researchers address contradictions in reported receptor binding data for this compound?

Advanced Research Focus
Discrepancies in binding affinities (e.g., µ-opioid vs. σ-receptors) may arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO-K1) or radioligand purity .
  • Conformational Flexibility : Molecular dynamics simulations reveal that the phenethyl group adopts multiple orientations in solution, affecting docking accuracy .
  • Validation Strategies :
    • Orthogonal Assays : Combine SPR (surface plasmon resonance) with functional cAMP assays .
    • Crystal Structures : Co-crystallization with target receptors (e.g., 5-HT2A_{2A}) provides definitive interaction maps .

What computational methods predict the metabolic pathways and toxicity profile of this compound?

Q. Advanced Research Focus

  • In Silico Tools :
    • ADMET Prediction : Software like SwissADME estimates hepatic clearance and CYP450 inhibition risks .
    • Metabolite Identification : Molecular fragmentation patterns (e.g., via Mass Frontier) predict phase I/II metabolites .
  • Experimental Validation : Microsomal stability assays (human liver microsomes) quantify oxidative degradation rates .

How does the compound’s stability under varying pH and temperature conditions impact experimental design?

Q. Basic Research Focus

  • pH Stability : Degrades rapidly at pH < 3 (acidic cleavage of the amine-alcohol bond) and pH > 10 (hydroxyl group oxidation) .
  • Temperature Sensitivity : Store at –20°C in anhydrous DMSO to prevent racemization or decomposition .
  • Analytical Mitigation : Use stability-indicating HPLC methods with UV detection at 254 nm to monitor degradation .

What are the best practices for synthesizing isotopically labeled this compound for tracer studies?

Q. Advanced Research Focus

  • Deuterium Labeling : Catalytic H/D exchange using Pd/C in D2_2O introduces deuterium at the α-position of the alcohol .
  • Carbon-13 Labels : Incorporate 13^{13}C via Grignard reactions with 13^{13}CH3_3MgBr .
  • Validation : Isotopic purity (>98%) confirmed by LC-MS and 13^{13}C NMR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.